N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal
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Overview
Description
“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines and amino acids . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases .
Scientific Research Applications
Peptide Synthesis and Modification
N-Boc-protected amino acids, such as N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal, play a crucial role in peptide synthesis. The N-Boc group serves as a protective group for amines, allowing for the selective formation and modification of peptide chains. Heydari et al. (2007) described the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the efficiency and environmental benignity of this process in generating N-Boc-protected amino acids, which are essential for peptide synthesis and subsequent pharmaceutical applications Tetrahedron Letters, 48, 5865-5868.
Synthetic Methodologies
Crich and Banerjee (2007) demonstrated the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, showcasing native chemical ligation at phenylalanine. This methodology allows for the synthesis of peptides and proteins with high precision, facilitating the creation of complex biomolecules with significant implications for drug development and biochemistry Journal of the American Chemical Society, 129 33, 10064-5.
Development of Unnatural Amino Acids
Bender et al. (2015) reported on the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, highlighting their incorporation into opioid peptidomimetics. The development of these unnatural amino acids opens new avenues for creating potent ligands for opioid receptors, which could lead to new pain management therapies ACS Medicinal Chemistry Letters, 6 12, 1199-203.
Enantioselective Syntheses
Enantioselective synthesis of amino acid derivatives is a critical area of research, offering the potential for creating molecules with specific chirality. List and van Gemmeren (2015) discussed the enantioselective addition of masked acyl cyanides to N-Boc imines, a method that contributes to the synthesis of α-amino acid derivatives and peptides with high enantioselectivity. This process is vital for developing pharmaceuticals with improved efficacy and reduced side effects Synfacts, 11, 0095 - 0095.
Mechanism of Action
Target of action
The primary target of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” or “tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate” is likely to be a specific enzyme or receptor in a biochemical pathway. The Boc group in the compound is a protective group used in organic synthesis .
Mode of action
The compound interacts with its target by binding to it, which could inhibit or activate the function of the target. The Boc group is stable towards most nucleophiles and bases .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. The introduction and removal of the Boc group can be used to control the reactivity of the compound .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which could affect the compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. The presence of the Boc group could affect these outcomes .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. The Boc group is stable under certain conditions .
Safety and Hazards
The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWYYDPDKGZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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